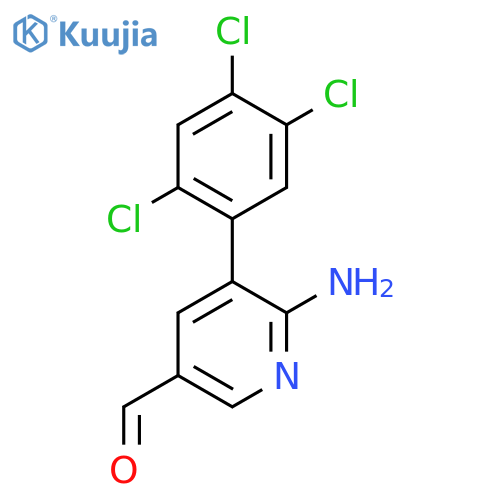Cas no 1261498-49-0 (6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde)

1261498-49-0 structure
商品名:6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde
CAS番号:1261498-49-0
MF:C12H7Cl3N2O
メガワット:301.555779695511
CID:4929517
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde
-
- インチ: 1S/C12H7Cl3N2O/c13-9-3-11(15)10(14)2-7(9)8-1-6(5-18)4-17-12(8)16/h1-5H,(H2,16,17)
- InChIKey: QRJKUZUGPVDWNU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C(N)=NC=C(C=O)C=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 56
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004532-1g |
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |
1261498-49-0 | 97% | 1g |
$1747.20 | 2023-09-03 | |
| Alichem | A022004532-250mg |
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |
1261498-49-0 | 97% | 250mg |
$666.40 | 2023-09-03 | |
| Alichem | A022004532-500mg |
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde |
1261498-49-0 | 97% | 500mg |
$1009.40 | 2023-09-03 |
6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
1261498-49-0 (6-Amino-5-(2,4,5-trichlorophenyl)nicotinaldehyde) 関連製品
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
